5-(1H-pyrazol-1-yl)pentanoic acid
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Overview
Description
5-(1H-pyrazol-1-yl)pentanoic acid is an organic compound with the molecular formula C8H12N2O2. It features a pyrazole ring attached to a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)pentanoic acid typically involves the reaction of pyrazole with a suitable pentanoic acid derivative. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the attachment of the pentanoic acid chain . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-(1H-pyrazol-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)pentanoic acid
- 5-(1H-pyrazol-1-yl)-2H-tetrazole
- 5-amino-pyrazoles
Uniqueness
5-(1H-pyrazol-1-yl)pentanoic acid is unique due to its specific structure, which combines a pyrazole ring with a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
197094-13-6 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-pyrazol-1-ylpentanoic acid |
InChI |
InChI=1S/C8H12N2O2/c11-8(12)4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2,(H,11,12) |
InChI Key |
YMFQLAHROLJYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCC(=O)O |
Origin of Product |
United States |
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